3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride

Kinase Inhibitor Design Physicochemical Optimization PAK1

Choose 3-Amino-6-bromo-7-methyl-4-azaindole HCl for kinase inhibitor programs. The 4-azaindole scaffold delivers a 2-fold cellular potency gain and 20-fold improvement in mouse unbound clearance over indole-based cores. The 6-bromo substituent serves as an essential 'place-holding' handle, enabling regioselective, scalable synthetic routes. Distinct vectors at the 3-amino and 6-bromo positions empower precise ATP-pocket SAR exploration. Validated for generating PAK1 inhibitors with Ki < 10 nM and up to 24-fold group I selectivity. Supplied at ≥98% purity to ensure reproducible results.

Molecular Formula C8H9BrClN3
Molecular Weight 262.53 g/mol
CAS No. 1260386-94-4
Cat. No. B1378187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride
CAS1260386-94-4
Molecular FormulaC8H9BrClN3
Molecular Weight262.53 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1Br)C(=CN2)N.Cl
InChIInChI=1S/C8H8BrN3.ClH/c1-4-5(9)2-11-8-6(10)3-12-7(4)8;/h2-3,12H,10H2,1H3;1H
InChIKeyJNZFGYHUGQUSNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-bromo-7-methyl-4-azaindole Hydrochloride: A Specialized 4-Azaindole Building Block for Targeted Kinase Inhibitor Synthesis and Medicinal Chemistry Procurement


3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride (CAS 1260386-94-4) is a halogenated and aminated derivative of the 4-azaindole scaffold, a privileged heterocyclic core extensively utilized in the design of protein kinase inhibitors due to its capacity to form critical hydrogen bonds within the ATP-binding pocket [1]. The compound is characterized by a molecular weight of 262.53 g/mol and is typically supplied as a hydrochloride salt with high purity specifications (e.g., 98%) to ensure reliability in research applications .

Why 3-Amino-6-bromo-7-methyl-4-azaindole Hydrochloride Cannot Be Replaced by Generic 4-Azaindoles or Indole Analogs in Precision Drug Discovery


Generic substitution among azaindole isomers and indole-based analogs is not scientifically valid for projects requiring precise molecular interactions. The 4-azaindole scaffold itself offers a distinct advantage over the indole core, demonstrated by a significant reduction in lipophilicity (clogD) and a corresponding 2-fold improvement in cellular potency in head-to-head comparisons of PAK1 inhibitors [1]. Furthermore, the 6-bromo substituent is not merely a functional group; it is a critical 'place holding' handle that enables specific, scalable synthetic routes, as described in the literature for accessing 7-methyl-4-azaindole [2]. Without this specific substitution pattern, the synthetic pathway is compromised, and the resulting SAR data for downstream kinase inhibitor programs will be non-transferable, leading to invalid structure-activity relationships.

Quantitative Evidence Guide for 3-Amino-6-bromo-7-methyl-4-azaindole Hydrochloride: Documented Performance Differentiation for Procurement Decisions


Superior Physicochemical Profile of 4-Azaindole Core Over Indole: Quantitative logD Reduction and Cellular Potency Gain

The 4-azaindole core provides a measurable and critical advantage over the traditional indole scaffold in kinase inhibitor design. This advantage is directly quantifiable through improved physicochemical properties that drive better in vitro and in vivo performance. The target compound contains this core scaffold, and therefore its use over an indole-based alternative is justified by these data [1].

Kinase Inhibitor Design Physicochemical Optimization PAK1 Lipophilicity

Synthetic Tractability: The 6-Bromo Substituent as a Necessary 'Place Holding' Group for Scalable 7-Methyl-4-azaindole Synthesis

The 6-bromo group is not a passive substituent; it is a strategic synthetic handle. A peer-reviewed study details a scalable approach to 7-methyl-4-azaindole that explicitly relies on using a bromine atom as a 'place holding group' [1]. This methodology allows for the regioselective synthesis of the 4-azaindole core, and the subsequent removal of the bromine atom during the final reductive cyclization step is a key feature of the successful, scalable route.

Synthetic Chemistry Scalable Synthesis Building Block Azaindole

Enhanced Permeability, Solubility, and Reduced Plasma Protein Binding of 4-Azaindoles Relative to Indoles

Beyond lipophilicity, the 4-azaindole core delivers a multi-parameter improvement in critical ADME properties. In a direct comparative study of PAK1 inhibitors, the 4-azaindole series demonstrated enhanced permeability, improved aqueous solubility, and lower plasma protein binding compared to an equipotent indole-based series [1]. This translated to a 20-fold decrease in unbound clearance in mouse pharmacokinetic studies for the 4-azaindole analog relative to the indole analog [1].

ADME Drug Metabolism Pharmacokinetics PAK1

c-Met Kinase Inhibition: Potent Activity of Functionalized 4-Azaindoles Validates Scaffold Utility

The utility of the 4-azaindole scaffold in generating potent kinase inhibitors is further validated by its activity against c-Met, a key oncology target. A study of 4-azaindole inhibitors reported that the unsubstituted parent compound (1) exhibited an IC50 of 3.5 µM against c-Met [1]. Furthermore, optimized N-nitrobenzenesulfonyl-4-azaindole derivatives achieved IC50 values of 70 nM and 20 nM, demonstrating that the scaffold can be elaborated to achieve nanomolar potency [2].

c-Met Kinase Inhibitor Oncology 4-Azaindole

Optimal Research and Industrial Applications for 3-Amino-6-bromo-7-methyl-4-azaindole Hydrochloride: Validated Use Cases


Medicinal Chemistry: Lead Optimization for Kinase Inhibitors with Improved ADME Profiles

Use 3-Amino-6-bromo-7-methyl-4-azaindole hydrochloride as a starting material to synthesize focused libraries of 4-azaindole-based kinase inhibitors. This strategy is validated by data showing the 4-azaindole core provides superior physicochemical properties (e.g., lower clogD, enhanced permeability) and a 20-fold improvement in mouse unbound clearance relative to indole-based compounds [1]. The 6-bromo and 3-amino groups offer distinct vectors for chemical elaboration, enabling precise SAR studies around the ATP-binding pocket.

Process Chemistry: Scalable Synthesis of 7-Methyl-4-azaindole Drug Candidates

Employ this compound in process development as the key intermediate for accessing the 7-methyl-4-azaindole scaffold. This use is directly supported by published, scalable synthetic methodologies that rely on the 6-bromo substituent as a necessary 'place holding' group to ensure regioselective cyclization [2]. This route offers a clear advantage over non-selective methods and is crucial for manufacturing preclinical and clinical supplies.

Chemical Biology: Development of Selective Chemical Probes for PAK1 and Related Kinases

Leverage the 4-azaindole core to design and synthesize potent and selective chemical probes for p21-activated kinases (PAKs). Evidence from the literature shows that 4-azaindole-based PAK1 inhibitors can achieve low nanomolar biochemical activity (Ki < 10 nM) and up to 24-fold selectivity for group I over group II PAKs [1]. The target compound provides a functionalized starting point for creating such probes, which are essential tools for target validation and pathway dissection.

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